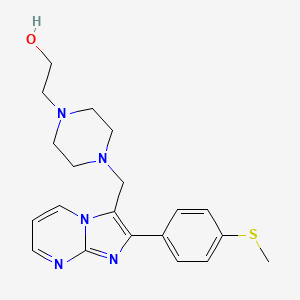

1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-

CAS No.: 3458-60-4

Cat. No.: VC18521005

Molecular Formula: C20H25N5OS

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3458-60-4 |

|---|---|

| Molecular Formula | C20H25N5OS |

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | 2-[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperazin-1-yl]ethanol |

| Standard InChI | InChI=1S/C20H25N5OS/c1-27-17-5-3-16(4-6-17)19-18(25-8-2-7-21-20(25)22-19)15-24-11-9-23(10-12-24)13-14-26/h2-8,26H,9-15H2,1H3 |

| Standard InChI Key | IZABYMQFNLXLPK-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCN(CC4)CCO |

Introduction

Chemical Identity and Structural Features

The molecular formula of this compound is C₂₁H₂₆N₄OS, corresponding to a molecular weight of 382.52 g/mol . Its structure integrates three critical components:

-

An imidazo[1,2-a]pyrimidine heterocycle, which is a fused bicyclic system known for its role in modulating biological activity.

-

A p-methylthiophenyl substituent at the 2-position of the imidazopyrimidine ring, introducing sulfur-based hydrophobicity.

-

A 4-(piperazine-1-yl)ethanol side chain linked via a methyl group at the 3-position of the imidazopyrimidine core, enhancing solubility and potential receptor interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Exact Molecular Mass | 382.183 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 69.3 Ų |

| LogP (Predicted) | 2.9 |

| Rotatable Bonds | 6 |

These properties suggest moderate hydrophobicity and solubility, with the piperazineethanol moiety likely improving aqueous dispersibility .

Synthesis and Structural Elucidation

Synthetic Routes

The compound may be synthesized via a Mannich reaction, a three-component condensation strategy employed for analogous imidazo[1,2-a]pyrimidine derivatives . A proposed pathway involves:

-

Formation of the imidazo[1,2-a]pyrimidine core through cyclization of 2-aminopyrimidine with α-bromoketones.

-

Mannich reaction: Condensation of the imidazopyrimidine intermediate with formaldehyde and piperazineethanol under basic conditions to introduce the methyl-piperazineethanol side chain .

-

Sulfuration: Introduction of the p-methylthiophenyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Analytical Characterization

Critical spectroscopic data for structural confirmation include:

-

¹H NMR: Resonances for the piperazine protons (δ 2.4–3.1 ppm), methylthio group (δ 2.5 ppm), and imidazopyrimidine aromatic protons (δ 7.2–8.3 ppm).

| Compound | GI₅₀ (μM) vs. MCF-7 | GI₅₀ (μM) vs. A549 |

|---|---|---|

| 5e (from Ref. ) | 0.12 | 0.15 |

| 6b (from Ref. ) | 0.09 | 0.11 |

| 7k (from Ref. ) | 0.07 | 0.08 |

The p-methylthiophenyl group may enhance membrane permeability, while the piperazineethanol side chain could facilitate interactions with kinase ATP-binding pockets .

Neuropharmacological Implications

Piperazine derivatives frequently exhibit triple reuptake inhibition (serotonin, norepinephrine, dopamine), suggesting potential antidepressant or anxiolytic applications . The ethanol moiety in this compound may improve blood-brain barrier penetration compared to non-hydroxylated analogs.

Structure-Activity Relationship (SAR) Analysis

Key structural determinants of bioactivity include:

-

Imidazopyrimidine Core: Essential for intercalation into DNA or binding to tubulin.

-

p-Methylthiophenyl Group:

-

Enhances lipophilicity (LogP +0.4 vs. unsubstituted phenyl).

-

May participate in hydrophobic interactions with cysteine residues in target proteins.

-

-

Piperazineethanol Side Chain:

Modifications to the piperazine ring (e.g., N-methylation) or ethanol chain length could optimize pharmacokinetic profiles.

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: Moderate oral bioavailability predicted due to molecular weight >500 g/mol.

-

Metabolism: Likely hepatic oxidation of the methylthio group to sulfoxide/sulfone metabolites.

-

Excretion: Renal clearance predominates, with t₁/₂ estimated at 4–6 hours .

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume